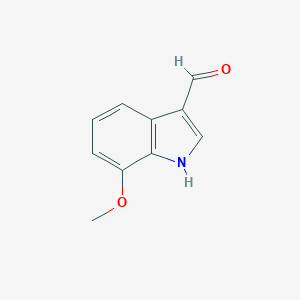

7-Methoxy-3-indolecarboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

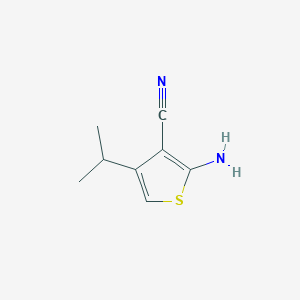

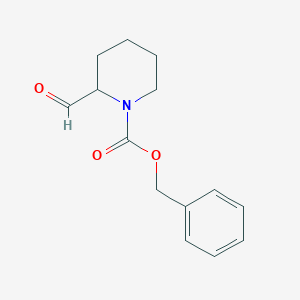

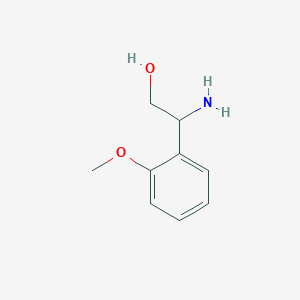

7-Methoxy-3-indolecarboxaldehyde is a versatile building block used in the syntheses of various pharmaceuticals . It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol .

Synthesis Analysis

Indole derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . A study has shown that 7-Methoxy-3-indolecarboxaldehyde can be prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 7-Methoxy-3-indolecarboxaldehyde can be analyzed using various tools such as X-ray diffraction, electron diffraction, and other spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving 7-Methoxy-3-indolecarboxaldehyde can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde can be analyzed using various methods. These include determination of its density, solubility, melting point, boiling point, and other related properties .科学的研究の応用

Multicomponent Reactions (MCRs)

7-methoxy-1H-indole-3-carbaldehyde is a versatile precursor in Multicomponent Reactions (MCRs) , which are efficient methods for synthesizing complex molecules. These reactions are sustainable, high-yielding, and cost-effective, aligning with green chemistry principles . The compound’s inherent functional groups facilitate C–C and C–N coupling reactions, making it an ideal candidate for creating diverse biologically active structures.

Antiviral Agents

Indole derivatives, including 7-methoxy-1H-indole-3-carbaldehyde, have shown potential as antiviral agents . Specific derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting the compound’s role in developing new therapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are well-documented. 7-methoxy-1H-indole-3-carbaldehyde can be used to synthesize compounds that may serve as anti-inflammatory medications , providing relief for various inflammatory conditions .

Anticancer Research

This compound is also significant in anticancer research . Its derivatives are explored for their ability to treat cancer cells, with ongoing studies to understand their mechanisms and effectiveness in combating different types of cancer .

Antimicrobial Properties

7-methoxy-1H-indole-3-carbaldehyde has demonstrated antimicrobial properties , making it a valuable compound for developing new antibiotics and treatments for bacterial infections .

Antifungal Applications

In the ecological context, 7-methoxy-1H-indole-3-carbaldehyde exhibits antifungal properties . It contributes to the protection against chytridiomycosis in amphibian species, which is significant for ecological research and conservation efforts .

Antidiabetic Potential

Research into indole derivatives has included the exploration of their antidiabetic potential . Derivatives of 7-methoxy-1H-indole-3-carbaldehyde may lead to new treatments for diabetes, a major global health concern .

Neuroprotective Effects

Lastly, indole derivatives are being studied for their neuroprotective effects . There is potential for compounds synthesized from 7-methoxy-1H-indole-3-carbaldehyde to be used in treating neurodegenerative diseases, although this is an emerging field of study .

将来の方向性

特性

IUPAC Name |

7-methoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRUNSOMCCJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399831 |

Source

|

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-indolecarboxaldehyde | |

CAS RN |

109021-59-2 |

Source

|

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)